Lipophilicity-Driven Permeability: XLogP3 Advantage Over the Methylsulfonyl Analog
The target compound exhibits an XLogP3 of –0.4, which is 0.7 log units higher than that of the methylsulfonyl analog (XLogP3 –1.1) [1][2]. In drug‑discovery settings, an increase of 0.7 log units can correspond to a measurable improvement in passive membrane permeability, as predicted by the Lipinski and Waring rules [3]. For procurement, the higher lipophilicity of the chloro derivative may translate into superior cell‑based assay performance relative to the more polar methylsulfonyl congener when passive diffusion is rate‑limiting.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.4 |
| Comparator Or Baseline | 2‑Methylsulfonyl‑N‑(6‑oxopiperidin‑3‑yl)acetamide (CID 62898478): XLogP3 = –1.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (target is 0.7 log units more lipophilic) |
| Conditions | PubChem‑computed XLogP3 values, based on fragment‑based algorithm XLogP3 version 3.0 (source: PubChem 2019.06.18 release) |
Why This Matters
A 0.7 log-unit increase in XLogP3 can shift a compound from a low‑permeability range to a moderate‑permeability range, directly influencing the selection of a probe for intracellular targets.
- [1] PubChem Compound Summary, CID 63661544: 2‑chloro‑N‑(6‑oxopiperidin‑3‑yl)acetamide. National Center for Biotechnology Information, accessed 2026‑05‑08. View Source
- [2] PubChem Compound Summary, CID 62898478: 2‑methylsulfonyl‑N‑(6‑oxopiperidin‑3‑yl)acetamide. National Center for Biotechnology Information, accessed 2026‑05‑08. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. doi:10.1517/17460441003605098 View Source
